Reductive Desulfurization Yield: Dithioacetal vs. O,O-Acetal
The target diphenyl dithioacetal undergoes partial reduction to nonyl(phenyl)sulfane by SmI₂ in benzene–HMPA with t-BuOH at room temperature over 96 h, achieving an isolated yield of 80% [1]. In contrast, the corresponding O,O-acetal (nonanal dimethyl acetal) is inert under these mild, thiophilic single-electron-transfer conditions; unmasking of the carbonyl from an O,O-acetal typically requires Brønsted acid hydrolysis or strong hydride donors (e.g., DIBAL-H, LiAlH₄), which carry risks of over-reduction and functional group incompatibility [2]. The 80% yield positions this specific dithioacetal within the upper range of literature yields for SmI₂-mediated dithioacetal reduction (typically 60–90%) [2].
| Evidence Dimension | Reductive desulfurization yield to the corresponding sulfide |
|---|---|
| Target Compound Data | 80% isolated yield of nonyl(phenyl)sulfane |
| Comparator Or Baseline | Nonanal dimethyl acetal (O,O-acetal): no reaction under SmI₂ conditions; carbonyl regeneration requires acid hydrolysis (yields vary by substrate, typically 70–95%) |
| Quantified Difference | Dithioacetal enables a chemoselective reductive pathway inaccessible to the O,O-acetal; 80% yield within the reported 60–90% class range |
| Conditions | SmI₂ (2.2 equiv), t-BuOH (2.0 equiv), benzene–HMPA (10:1 v/v), rt, 96 h [1][2] |
Why This Matters
For procurement decisions in multi-step synthesis, the ability to unmask the latent aldehyde via a mild, non-acidic reductive pathway (rather than acid hydrolysis) preserves acid-sensitive functionality elsewhere in the molecule, directly reducing step count and protecting-group overhead.
- [1] Molaid. Benzene, 1,1'-[nonylidenebis(thio)]bis- reaction information: Reduction of dithioacetals with SmI2 in benzene-HMPA. Available at: https://www.molaid.com/MS_17157929 (accessed 2024). View Source
- [2] Kunishima, M.; Nakata, D.; Hioki, K.; Tani, S. Reduction of dithioacetals with SmI2 in benzene-HMPA. Chem. Pharm. Bull. 1998, 46 (1), 187–189. View Source
